1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound that features a piperidine ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using dimethylsulfamoyl chloride under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties due to the thiophene ring.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfamoyl groups.
Mechanism of Action
The mechanism of action of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea depends on its application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity.
Materials Science: The thiophene ring can participate in π-π interactions, affecting the electronic properties of materials.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is unique due to the combination of the dimethylsulfamoyl group, piperidine ring, and thiophene ring, which confer specific chemical and biological properties that are not present in similar compounds.
Biological Activity
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound that integrates a piperidine ring, a thiophene moiety, and a sulfamoyl group. This unique structure positions it as a potential candidate for various pharmacological applications, particularly in medicinal chemistry. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through nucleophilic substitution and cyclization reactions.
- Introduction of the Dimethylsulfamoyl Group : The sulfamoyl group is introduced via reaction with dimethylsulfamoyl chloride under basic conditions.
- Attachment of the Thiophene Ring : This may involve coupling reactions such as Suzuki–Miyaura coupling.
- Formation of the Urea Moiety : The final step includes the reaction with an isocyanate to establish the urea linkage.
Antimicrobial Activity
Research indicates that compounds with urea and thiourea functionalities often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
3,4-Dichlorophenyl Urea Derivative | 0.25 | S. aureus |
Isoxazole-based Urea Derivative | 0.25 | Mtb H37Rv |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- DNA Gyrase Inhibition : Many urea derivatives act as inhibitors of DNA gyrase, a type II topoisomerase, which is crucial for bacterial DNA replication .
- Receptor Modulation : The piperidine moiety may interact with various receptors or enzymes, potentially modulating their activity in therapeutic contexts.
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of various urea derivatives, including those similar to this compound. It was found that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
In another investigation focusing on thiourea and urea derivatives, compounds were assessed for their efficacy against Mycobacterium tuberculosis, revealing significant anti-TB activity . The findings suggest that structural modifications can enhance biological effectiveness.
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-16(2)22(19,20)17-7-5-11(6-8-17)10-14-13(18)15-12-4-3-9-21-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDZWSWDJCDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.